1-(Phenylsulfonyl)pyrrole-2-boronic acid

Suzuki-Miyaura cross-coupling 2-arylpyrrole synthesis palladium catalysis

1-(Phenylsulfonyl)pyrrole-2-boronic acid (CAS 165071-70-5, molecular formula C₁₀H₁₀BNO₄S, MW 251.07) is an N-protected pyrrole-2-boronic acid developed specifically to address the protodeboronation instability that plagues N-Boc-pyrrole-2-boronic acid in Suzuki-Miyaura cross-couplings. The phenylsulfonyl (benzenesulfonyl) group serves a dual function: as an N-blocking group and as a strongly electron-withdrawing directed ortho-metalation (DOM) director, enabling regioselective C2 lithiation of the precursor 1-(phenylsulfonyl)pyrrole.

Molecular Formula C10H10BNO4S
Molecular Weight 251.07 g/mol
CAS No. 165071-70-5
Cat. No. B060507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)pyrrole-2-boronic acid
CAS165071-70-5
Synonyms1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID
Molecular FormulaC10H10BNO4S
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESB(C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)(O)O
InChIInChI=1S/C10H10BNO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-8,13-14H
InChIKeyYNZZJEOSBKZERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)pyrrole-2-boronic acid (CAS 165071-70-5): A Directed ortho-Metalation-Derived Heteroaryl Boronic Acid for Suzuki-Miyaura 2-Arylpyrrole Synthesis


1-(Phenylsulfonyl)pyrrole-2-boronic acid (CAS 165071-70-5, molecular formula C₁₀H₁₀BNO₄S, MW 251.07) is an N-protected pyrrole-2-boronic acid developed specifically to address the protodeboronation instability that plagues N-Boc-pyrrole-2-boronic acid in Suzuki-Miyaura cross-couplings [1]. The phenylsulfonyl (benzenesulfonyl) group serves a dual function: as an N-blocking group and as a strongly electron-withdrawing directed ortho-metalation (DOM) director, enabling regioselective C2 lithiation of the precursor 1-(phenylsulfonyl)pyrrole [2]. First reported by Grieb and Ketcha in 1995, this compound was shown to couple smoothly with aryl bromides and iodides under standard Pd(PPh₃)₄-catalyzed Suzuki conditions to afford 2-aryl-1-(phenylsulfonyl)pyrroles in isolated yields ranging from 39 to 91% [1][3]. The compound is classified as a heteroaryl boronic acid building block, primarily sourced through custom synthesis and specialty chemical suppliers .

Why N-Boc-pyrrole-2-boronic Acid Cannot Simply Replace 1-(Phenylsulfonyl)pyrrole-2-boronic Acid in Suzuki Coupling Procurement


N-Boc-pyrrole-2-boronic acid (CAS 135884-31-0) is the most commonly stocked pyrrole-2-boronic acid building block, yet it has been explicitly characterized by Burke and co-workers as 'a very labile substrate that often presents difficulties in Suzuki-Miyaura type couplings,' requiring extensive experimentation with different conditions and ligands for successful use [1]. Its inherent protodeboronation tendency under thermal Suzuki conditions leads to competitive deboronation and dimer formation, which is why the MIDA (N-methyliminodiacetic acid) boronate ester slow-release strategy was specifically developed for this compound class [2]. In contrast, the strongly electron-withdrawing phenylsulfonyl group on 1-(phenylsulfonyl)pyrrole-2-boronic acid reduces the electron density of the pyrrole ring that otherwise drives protodeboronation, enabling direct use of the free boronic acid in Suzuki couplings without requiring pre-conversion to a MIDA ester or pinacol ester surrogate [3]. Substituting N-Boc-pyrrole-2-boronic acid for the phenylsulfonyl analog without adjusting for this stability differential risks reaction failure, reduced yields, and irreproducible results—particularly problematic in multi-step medicinal chemistry campaigns where intermediate loss accumulates at each stage.

Quantitative Differentiation Evidence for 1-(Phenylsulfonyl)pyrrole-2-boronic acid (CAS 165071-70-5) Versus Closest Analogs


Suzuki Coupling Yields with Aryl Bromides and Iodides: 39–91% Isolated Yield Range via Pd(PPh₃)₄ Catalysis

1-(Phenylsulfonyl)pyrrole-2-boronic acid was demonstrated by Grieb and Ketcha to undergo Pd(PPh₃)₄-catalyzed Suzuki coupling with a panel of aryl bromides and iodides to yield 2-aryl-1-(phenylsulfonyl)pyrroles in isolated yields ranging from 39% to 91%, as compiled in the Negishi Handbook of Organopalladium Chemistry (Scheme 7) [1][2]. The substrate scope included phenyl (Ar = Ph), 1-naphthyl, 4-nitrophenyl, 4-acetylphenyl, and 4-methoxyphenyl coupling partners with X = Br or I [2]. By comparison, N-Boc-pyrrole-2-boronic acid is documented as 'very labile' and its successful use in natural product synthesis (pentabromopseudilin) required 'extensive experimentation to investigate different conditions and ligands' [3]. No equivalent systematic yield dataset across a comparable substrate panel has been reported for N-Boc-pyrrole-2-boronic acid as the free boronic acid [3].

Suzuki-Miyaura cross-coupling 2-arylpyrrole synthesis palladium catalysis

Protodeboronation Resistance: Electron-Withdrawing Phenylsulfonyl Group Mitigates the Key Failure Mode of Pyrrole-2-Boronic Acids

The phenylsulfonyl group is a strongly electron-withdrawing substituent (Hammett σₚ ≈ +0.70) that reduces the electron density of the pyrrole ring, thereby attenuating the protodeboronation pathway that operates through electron-rich heteroaryl-boron bond polarization [1][2]. This mechanistic rationale is explicitly supported by the fact that the N-Boc-pyrrole-2-boronic acid MIDA ester (CAS 1158984-94-1) was specifically developed as part of Burke's 'general solution for unstable boronic acids' platform, where the MIDA group provides slow-release kinetics to compensate for the inherent lability of the free boronic acid [3]. In contrast, 1-(phenylsulfonyl)pyrrole-2-boronic acid is employed directly as the free boronic acid in Suzuki couplings without requiring esterification to a MIDA or pinacol boronate [4]. The 4-methyl-1-(methylsulfonyl)pyrrole-3-boronic acid technical datasheet explicitly notes that 'the sulfonyl moiety mitigates the inherent electron-richness of heterocycles like pyrroles, improving addition efficiency in palladium-catalyzed reactions' . Quantitative protodeboronation rate constants (k_pd) or half-life data under standardized conditions are not available for either compound, representing a data gap that limits fully quantitative comparison.

protodeboronation boronic acid stability electron-withdrawing protecting group

Regioselective C2 Directed ortho-Metalation Enabled by the Phenylsulfonyl Director Group

The phenylsulfonyl group on the pyrrole nitrogen serves as a powerful directed ortho-metalation (DOM) group, amplifying the intrinsic greater acidity of the C2 proton over the C3 proton in pyrrole to enable exclusive C2 lithiation [1]. This is documented in the Science of Synthesis reference work, which states: 'The intrinsic greater acidity of the C2 over the C3 proton in pyrrole is amplified by the presence of an electron-withdrawing protecting group on the nitrogen, such as phenylsulfonyl, tert-butoxycarbonyl' [1]. Both phenylsulfonyl and Boc groups provide this C2-directing effect. However, the key differential advantage of phenylsulfonyl emerges in the broader pyrrole functionalization context: the phenylsulfonyl group directs electrophilic aromatic substitution to the 3-position, whereas N-Boc and N-alkyl pyrroles direct to the 2-position [2]. This complementary regiochemical profile means that the phenylsulfonyl group can serve as both a DOM director for C2 boronic acid installation and subsequently as a directing group for orthogonal C3 functionalization in multi-step sequences—a strategic advantage not available with Boc protection [2]. Sigma-Aldrich explicitly lists 1-(phenylsulfonyl)pyrrole as serving this dual N-blocking and directing group role .

directed ortho-metalation C2 lithiation regioselective pyrrole functionalization

Orthogonal N-Deprotection Strategy: Base-Labile Phenylsulfonyl vs. Acid-Labile Boc for Multi-Step Synthesis Compatibility

The phenylsulfonyl group is removed under basic conditions (typically NaOH in MeOH/H₂O or Na/Hg amalgam), whereas the Boc group requires acidic conditions (TFA or HCl) [1]. This provides an orthogonal deprotection strategy: in a synthetic sequence containing both acid-sensitive functionality (e.g., silyl ethers, acetals, Boc-protected amines) and base-sensitive functionality (e.g., esters, certain ketones), the choice between phenylsulfonyl and Boc as the pyrrole N-protecting group dictates which downstream deprotection conditions are compatible [1]. There is no quantitative superiority of one over the other—the differentiation is strategic: 1-(phenylsulfonyl)pyrrole-2-boronic acid is specifically indicated when the synthetic route contains acid-labile groups that would be compromised by TFA-mediated Boc removal. Conversely, N-Boc-pyrrole-2-boronic acid is preferred when base-labile esters are present [1]. This is not a universal superiority claim but a fit-for-purpose procurement decision criterion.

orthogonal protecting groups N-deprotection multi-step synthesis

Optimal Procurement and Application Scenarios for 1-(Phenylsulfonyl)pyrrole-2-boronic acid (CAS 165071-70-5)


Suzuki-Miyaura Synthesis of 2-Arylpyrrole Libraries When N-Boc-pyrrole-2-boronic Acid Fails Due to Protodeboronation

When medicinal chemistry campaigns require parallel synthesis of 2-arylpyrrole libraries via Suzuki coupling and N-Boc-pyrrole-2-boronic acid yields are compromised by protodeboronation (as documented by Burke et al. [1]), 1-(phenylsulfonyl)pyrrole-2-boronic acid offers a direct free boronic acid alternative with published coupling yields of 39–91% across aryl bromide and iodide substrates under standard Pd(PPh₃)₄ conditions [2]. This eliminates the need for MIDA ester pre-activation and the associated additional synthetic step, cost, and atom economy penalty. The strongly electron-withdrawing phenylsulfonyl group attenuates the electron-rich character of the pyrrole ring that drives protodeboronation in the Boc analog [3].

Multi-Step Synthesis Requiring Orthogonal C2 and C3 Pyrrole Functionalization

In synthetic routes requiring sequential functionalization at both the C2 and C3 positions of the pyrrole ring, the phenylsulfonyl group provides a strategic advantage: it directs exclusive C2 lithiation for boronic acid installation (via DOM) while simultaneously directing electrophilic substitution to the C3 position [4][5]. This orthogonal directing effect is not available with N-Boc protection, which directs both lithiation and electrophilic substitution to the C2 position [4]. The phenylsulfonyl group thus enables a C2-boronation / C3-electrophilic-substitution sequence without protecting group manipulation between steps [5].

Synthetic Routes with Acid-Labile Functionality Requiring Base-Mediated N-Deprotection

When the target molecule contains acid-sensitive functional groups (e.g., silyl ethers, acetals, Boc-protected amines, acid-labile glycosidic linkages), the base-labile phenylsulfonyl group provides an orthogonal deprotection strategy relative to the acid-labile Boc group [6]. In such routes, 1-(phenylsulfonyl)pyrrole-2-boronic acid is the indicated N-protected pyrrole boronic acid building block, as the final deprotection can be accomplished under basic conditions (NaOH/MeOH) without compromising acid-sensitive functionality elsewhere in the molecule [6].

Gram-Scale Synthesis of 2-Arylpyrrole Intermediates via Reproducible Suzuki Protocol

The Grieb and Ketcha protocol using Pd(PPh₃)₄ as catalyst provides a well-characterized, reproducible method for Suzuki coupling of 1-(phenylsulfonyl)pyrrole-2-boronic acid with aryl bromides and iodides on a preparative scale [2]. The published yield range of 39–91% across five structurally diverse aryl substrates gives the process chemist a realistic expectation of coupling efficiency before committing to scale-up, in contrast to the N-Boc analog where each new coupling partner may require extensive condition re-optimization [1][2].

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